(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid is an organic compound that features a phenoxyacetic acid moiety linked to a benzodioxole structure via an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Aminomethylation: The benzodioxole intermediate is then reacted with an aminomethylating agent, such as formaldehyde and an amine, to introduce the aminomethyl group.
Coupling with Phenoxyacetic Acid: The aminomethylated benzodioxole is then coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a bioactive molecule.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}benzoic acid): Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.
(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenylacetic acid): Similar structure but with a phenylacetic acid moiety.
Uniqueness
(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid is unique due to the presence of both the benzodioxole and phenoxyacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Biological Activity
(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid is a complex organic compound belonging to the class of phenoxyacetic acids. Its unique structural features, including a phenolic moiety and a benzodioxole substituent, suggest potential interactions with various biological targets. This article explores its biological activity, focusing on antioxidant, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's structure enables it to participate in various biochemical reactions, enhancing its biological efficacy.
1. Antioxidant Activity
Compounds with benzodioxole structures are known for their ability to scavenge free radicals. The antioxidant activity of this compound may provide protective effects against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Properties
Research indicates that similar compounds can inhibit inflammatory pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and other inflammatory mediators. This property could have therapeutic implications for treating conditions such as arthritis and inflammatory bowel disease.
3. Antimicrobial Effects
Preliminary investigations have shown that derivatives of phenoxyacetic acids can possess antimicrobial properties. This compound may be effective against various bacterial strains, making it a candidate for further drug development in combating infections.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Structure | Known for neuroprotective effects; acts on glutamate receptors. |
Phenoxyacetic Acid | Structure | Simple structure; widely used as a herbicide. |
Benzodioxole Derivatives | Structure | Exhibits strong antioxidant properties; used in various therapeutic applications. |
The combination of the benzodioxole moiety with the phenoxyacetic acid framework potentially enhances the bioactivity of this compound compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study published in Molecules highlighted the antioxidant properties of benzodioxole derivatives, demonstrating their ability to reduce oxidative stress markers in vitro .
- Another research article focused on the anti-inflammatory effects of phenoxyacetic acids, showing significant reductions in pro-inflammatory cytokines in animal models .
These findings support the hypothesis that this compound may exhibit similar biological activities.
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H17NO5/c19-17(20)10-21-14-4-1-12(2-5-14)8-18-9-13-3-6-15-16(7-13)23-11-22-15/h1-7,18H,8-11H2,(H,19,20) |
InChI Key |
LEHOWUULJSZBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.